![molecular formula C9H8N2O2 B035696 5-Amino-6-methylisoindoline-1,3-dione CAS No. 1227465-60-2](/img/structure/B35696.png)
5-Amino-6-methylisoindoline-1,3-dione
Overview
Description
5-Amino-6-methylisoindoline-1,3-dione is a chemical compound with the molecular formula C9H8N2O2 . It is used for research and development purposes .
Synthesis Analysis
Isoindoline-1,3-dione derivatives can be synthesized by condensing an equimolar quantity of phthalic anhydride and primary amino group containing alicyclic compounds in glacial acetic acid . A series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities .Molecular Structure Analysis
The structure of the compounds was confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . Computational studies like density functional theory (DFT) study, molecular docking, and dynamic simulation studies illustrated the reactivity and stability of the synthesized compounds .Chemical Reactions Analysis
The biological screening results indicated that all synthesized compounds displayed potent inhibitory activity with IC50 values ranging from 2.1 to 7.4 μM . Molecular modeling studies indicated that the most potent compounds were able to interact with both catalytic and peripheral active sites of the enzyme .Physical And Chemical Properties Analysis
The physicochemical properties of the new phthalimides were determined on the basis of Lipinski’s rule . The synthesized compounds demonstrated moderate to good AChE inhibitory effect with results higher than rivastigmine .Scientific Research Applications
Pharmaceutical Synthesis
N-isoindoline-1,3-dione heterocycles, which include 5-Amino-6-methylisoindoline-1,3-dione, have gained significant attention for their potential use in pharmaceutical synthesis . They have been found to have potential as therapeutic agents .
Herbicides
These compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application .
Colorants and Dyes
The isoindoline-1,3-dione nucleus is a key component in the synthesis of colorants and dyes . Their ability to absorb and reflect light in specific ways makes them useful in this field .
Polymer Additives
Isoindoline-1,3-diones have been used as additives in polymers . They can enhance the properties of the polymer, such as its durability and resistance to environmental factors .
Organic Synthesis
These compounds have been used in organic synthesis due to their diverse chemical reactivity . They can participate in a variety of reactions, making them versatile tools in the synthesis of complex organic molecules .
Photochromic Materials
Isoindoline-1,3-diones have been used in the development of photochromic materials . These are materials that change color in response to light, and they have a wide range of applications, from eyewear to security inks .
Antipsychotic Agents
Isoindolines and isoindoline-1,3-dione have shown potential as antipsychotic agents, specifically in modulating the dopamine receptor D3 . This suggests a potential application in the treatment of mental health disorders .
Treatment of Alzheimer’s Disease
The inhibition of β-amyloid protein aggregation by isoindoline-1,3-dione indicates a potential capacity in the treatment of Alzheimer’s disease . This is a promising area of research, given the global impact of this disease .
Mechanism of Action
Target of Action
The primary target of 5-Amino-6-methylisoindoline-1,3-dione is the dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control .
Mode of Action
5-Amino-6-methylisoindoline-1,3-dione interacts with the dopamine receptor D2 at its allosteric binding site . The compound’s interaction with the receptor’s main amino acid residues influences the receptor’s activity, potentially modulating the signaling pathways associated with the receptor .
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it is likely that it influences dopaminergic signaling pathways . These pathways play a critical role in various neurological processes, including motor control, reward, and mood regulation .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which 5-amino-6-methylisoindoline-1,3-dione belongs, have good affinities and some pharmacokinetic parameters
Result of Action
One of the isoindolines tested in a study was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that 5-Amino-6-methylisoindoline-1,3-dione and related compounds may have potential therapeutic effects in conditions related to dopaminergic dysfunction, such as Parkinson’s disease .
Safety and Hazards
Future Directions
The isoindoline-1,3-dione moiety is of interest to many teams seeking biologically active compounds as candidates for new drugs . The synthesized compounds demonstrated moderate to good AChE inhibitory effect with results higher than rivastigmine . This suggests potential future directions for the development of new drugs for Alzheimer’s disease .
properties
IUPAC Name |
5-amino-6-methylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-4-2-5-6(3-7(4)10)9(13)11-8(5)12/h2-3H,10H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZKZQICLYRDON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263236 | |
Record name | 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione | |
CAS RN |
1227465-60-2 | |
Record name | 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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